3-Hydroxy-1-methacryloyloxyadamantane (purified by sublimation)

Photoresist monomer purity Metal contamination Semiconductor-grade monomers

Trace-metal impurities in non-sublimed HAdMA cause elevated line-edge roughness (LER) and resist yield loss in sub-32-nm lithography. This vacuum-sublimation-purified grade (>99.0% GC) eliminates sublimable adamantane-family impurities and residual metals that degrade pattern fidelity. • Delivers Tg ~180°C in terpolymers-38°C higher than GBLMA/MAdMA copolymers-preserving post-exposure bake pattern integrity. • Enables sub-20-nm DSA cylinder morphologies (PS-b-PHAdMA) with Đ < 1.3, unattainable with PS-b-PMMA. • Tertiary hydroxyl group ensures silicon substrate adhesion and post-polymerization functionalization for EUV resist platforms. Supplied as a white crystalline powder; ambient shipping. Bulk quantities available on request.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
Cat. No. B13836745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methacryloyloxyadamantane (purified by sublimation)
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O
InChIInChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3/t10-,11+,13?,14?
InChIKeyOOIBFPKQHULHSQ-WHCAJBEMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-methacryloyloxyadamantane (Sublimed) – Procurement-Oriented Monomer Baseline for Semiconductor Polymer R&D


3-Hydroxy-1-methacryloyloxyadamantane (CAS 115372-36-6), also referred to as 3-hydroxy-1-adamantyl methacrylate (HAdMA), is a tertiary-alcohol-bearing methacrylate ester built on an adamantane core. Its structure combines a polymerizable methacrylate moiety with a rigid, bulky adamantyl group and a pendant hydroxyl functionality. The compound is commercially supplied as a white to almost-white crystalline powder that has been purified by vacuum sublimation, achieving a minimum purity of >99.0% by GC . The adamantane skeleton endows the monomer and its derived polymers with exceptionally high glass-transition temperatures (Tg), superior dry-etching resistance, and low moisture absorption relative to aliphatic methacrylates [1]. These properties position HAdMA as a critical building block for next-generation ArF photoresists, block-copolymer lithography platforms, and high-refractive-index optical materials. This guide provides a comparator-based, data-driven evaluation of where the sublimation-purified form delivers quantifiable differentiation that matters for scientific selection and procurement.

Why Generic Substitution of 3-Hydroxy-1-methacryloyloxyadamantane Fails: The Purity, Physical-Form, and Reactivity Mismatch Problem


Adamantyl methacrylates are not interchangeable commodities. Even close structural analogs such as 1-adamantyl methacrylate (AdMA), 2-methyl-2-adamantyl methacrylate (MAdMA), and 2-ethyl-2-adamantyl methacrylate (EAdMA) differ markedly in physical form, thermal stability, copolymerization reactivity, and purity profiles that directly determine performance in sub-10-nm lithographic and advanced optical applications [1][2]. For example, MAdMA and EAdMA lack the tertiary hydroxyl group that improves adhesion to silicon substrates and enables post-polymerization functionalization, while the simpler AdMA monomer exhibits a lower melting point (29–31 °C) and requires inhibitor stabilization (MEHQ) that can interfere with sensitive photoresist formulations . Non-sublimed or low-purity HAdMA batches contain sublimable adamantane-family impurities and trace metals that increase line-edge roughness (LER) and reduce resist yield. The quantitative evidence below demonstrates that the sublimation-purified form of HAdMA is not automatically replaceable by other adamantyl methacrylates or non-purified grades without measurable loss in critical-to-quality parameters.

3-Hydroxy-1-methacryloyloxyadamantane – Quantified Comparator Evidence for Scientific Procurement


Purity Baseline and Sublimation-Derived Metal Reduction Versus Raw Monomers

The sublimation-purified HAdMA product is certified at ≥99.0% purity by GC, with a melting point range of 89.0–93.0 °C . In contrast, 1-adamantyl methacrylate (AdMA), one of the closest commercially available analogs, is typically supplied at >98.0% purity (GC) and is a low-melting solid (29–31 °C) that often requires MEHQ stabilizer addition . Sublimation purification, as described in the patent literature for adamantyl methacrylates, is specifically designed to remove both sublimable organic impurities (adamantane, adamantanone) and trace metal contaminants that are detrimental to semiconductor lithography and cannot be eliminated by simple distillation [1]. This purity differential directly impacts defect density and resist yield.

Photoresist monomer purity Metal contamination Semiconductor-grade monomers

Physical Form and Ambient Stability Versus Liquid-Form and Low-Melting Adamantyl Methacrylates

HAdMA is a white crystalline powder with a melting point of 89–93 °C . In contrast, MAdMA, the most widely used acid-cleavable monomer in 193-nm photoresists, is a colourless liquid at ambient temperature [1]. EAdMA melts at 40 °C and also requires stabilizer . The solid, high-melting form of sublimed HAdMA eliminates the need for MEHQ or other phenolic inhibitors, removes the risk of liquid-phase oxidative degradation during storage, and enables direct gravimetric dispensing into reaction vessels with higher accuracy. This physical-form difference translates into simplified logistics, longer shelf-life, and reduced pre-polymerization purification burden.

Monomer physical form Solid monomer handling Stabilizer-free storage

Glass Transition Temperature Elevation in Copolymers Relative to MAdMA- and GBLMA-Only Formulations

Terpolymers incorporating HAdMA exhibit significantly elevated glass transition temperatures compared to formulations lacking the HAdMA monomer. In a controlled study, a terpolymer containing HAdMA/GBLMA/MAdMA in a 1:2.2:2.3 ratio showed a Tg of 180 °C, whereas a copolymer of GBLMA/MAdMA alone (1:2.3:2.7 ratio) exhibited a Tg of 142 °C [1]. The pure PHAdMA homopolymer block was measured to have a Tg of 173 °C, substantially higher than poly(methyl methacrylate) (PMMA, ~105 °C) and poly(1-adamantyl methacrylate) (poly(AdMA), Tg reported as 'extremely high' but typically in the 160–180 °C range depending on tacticity) [2][3]. This Tg enhancement directly preserves pattern fidelity during post-exposure bake steps in lithographic processing.

Glass transition temperature ArF photoresist Copolymer thermal properties

Copolymerization Reactivity Hierarchy: Intermediate Incorporation Kinetics Enabling Uniform Composition Control

In RAFT copolymerizations with GBLMA and EAdMA, the monomer reactivity order is consistently GBLMA > HAdMA >> EAdMA [1]. HAdMA's intermediate reactivity (faster than EAdMA but slower than GBLMA) reduces the composition drift that plagues EAdMA-containing terpolymerizations, enabling more uniform incorporation along the polymer backbone. Free-radical polymerization (FRP) of the same ternary system yields significant composition inhomogeneity, whereas RAFT polymerization with HAdMA produces polymers with narrower molecular weight distributions (Đ) and more homogeneous compositions [1]. Furthermore, the PHAdMA block in PS-b-PHAdMA copolymers was obtained with narrow dispersity (Đ < 1.3) via RAFT, demonstrating the monomer's amenability to controlled polymerization, a property not universally achievable with all adamantyl methacrylates [2].

RAFT polymerization Copolymer composition control Monomer reactivity ratios

Block Copolymer Lithography Resolution: Sub-20-nm Phase Separation Enables Next-Generation Patterning

Polystyrene-block-poly(3-hydroxy-1-methacryloyloxyadamantane) (PS-b-PHAdMA) has been shown to phase-separate into sub-20-nm cylindrical morphologies after solvent vapor annealing, as confirmed by AFM and SAXS [1]. Conventional PS-b-PMMA block copolymers are inherently limited by their low Flory–Huggins interaction parameter (χ), making it difficult to generate feature sizes below 20 nm [2]. The bulky, sterically hindered PHAdMA block provides a higher effective χ parameter, enabling smaller domain spacings. DSC analysis confirmed two distinct glass transitions, indicating strong microphase separation. The PS-b-PHAdMA system is therefore being advanced as a candidate for next-generation lithography targeting sub-10-nm node fabrication [2].

Block copolymer lithography Directed self-assembly Sub-10-nm patterning

Hydroxyl-Functionalized Monomer Architecture for Enhanced Substrate Adhesion and Post-Polymerization Modification

Unlike MAdMA and EAdMA, which bear only the methacrylate ester and a non-functional alkyl substituent at the 2-position of the adamantane ring, HAdMA features a tertiary hydroxyl group at the 3-position. This hydroxyl group enhances the monomer's polarity and solubility in polar solvents such as methanol , improves the adhesion of resulting photoresist films to silicon and silicon dioxide substrates, and serves as a reactive site for post-polymerization functionalization (e.g., with acid-labile protecting groups or cross-linkers). The MAdMA monomer (CAS 177080-67-0) is a non-hydroxylated, colourless liquid that relies entirely on the acid-cleavable ester for functionality [1]. EAdMA offers a primary ester cleavage site but lacks pendant hydroxyl functionality. Thus, HAdMA provides a unique dual-functionality profile that is not achievable with MAdMA or EAdMA alone.

Hydroxyl monomer Substrate adhesion Post-polymerization modification

High-Value Procurement Scenarios for 3-Hydroxy-1-methacryloyloxyadamantane in Precision Polymer and Semiconductor R&D


ArF Photoresist Copolymer Development Requiring Uniform Composition and High Tg

When formulating ternary or quaternary photoresist polymers for 193-nm immersion lithography, you must balance reactivity among comonomers to avoid composition drift and ensure homogeneous dissolution behavior. Use sublimation-purified HAdMA (≥99.0%) as the hydroxyl-bearing, adhesion-promoting component. Evidence shows HAdMA exhibits intermediate RAFT reactivity (GBLMA > HAdMA >> EAdMA), which minimizes composition gradient relative to slower-reacting monomers such as EAdMA [1]. Terpolymers containing HAdMA achieve Tg values of 180 °C—38 °C higher than analogous GBLMA/MAdMA-only copolymers [2]. This thermal margin preserves pattern fidelity during post-exposure bake and is essential for 32-nm and sub-32-nm node resists.

Next-Generation Block Copolymer Directed Self-Assembly for Sub-10-nm Patterning

Directed self-assembly (DSA) using block copolymers is a leading candidate for extending lithographic resolution beyond the limits of conventional chemically amplified resists. PS-b-PHAdMA block copolymers synthesized from sublimation-grade HAdMA monomer have demonstrated phase separation into sub-20-nm cylindrical morphologies after solvent vapor annealing, with strong evidence of perpendicular cylinder alignment [3]. In contrast, the industry-standard PS-b-PMMA system cannot reliably generate features below 20 nm due to its low χ-parameter [4]. Procurement of high-purity, solid HAdMA monomer is prerequisite to achieving the narrow dispersity (Đ < 1.3) and controlled block lengths required for reproducible DSA pattern transfer at sub-10-nm dimensions.

High-Refractive-Index Optical Polymer Design Leveraging Adamantane Core and Hydroxyl Functionality

Adamantane-containing polymers are known for their high refractive index and optical transparency in the deep-UV region. The tertiary hydroxyl group of HAdMA provides an additional polarizable moiety that can increase refractive index while maintaining solubility in common spin-coating solvents such as methanol. The sublimation-purified solid form with ≥99.0% GC purity ensures minimal UV-absorbing impurities that could compromise transparency at 193 nm or 248 nm. This makes HAdMA the preferred monomer over MAdMA (liquid, no hydroxyl) and EAdMA (lower melting point, stabilizer required) for applications requiring both high refractive index and low optical loss in thin-film optical waveguides and anti-reflective coatings .

Post-Polymerization Functionalization for Advanced Resist Platforms

The pendant tertiary hydroxyl group on HAdMA enables post-polymerization attachment of acid-labile protecting groups, photoacid generators, or cross-linking moieties. This modularity is not available with MAdMA or EAdMA, which lack a secondary functional handle. The sublimation-purified monomer's high purity (>99.0%) minimizes side reactions during polymer-analogous transformations, ensuring that the final functionalized polymer maintains narrow molecular weight distribution and reproducible dissolution properties. This is particularly valuable for EUV and multi-trigger resist concepts where precise control over protecting-group stoichiometry is critical for achieving high sensitivity and low LER.

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